N-乙基-1-(吡啶-3-基)乙基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

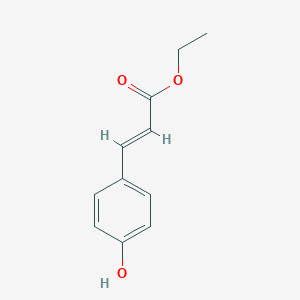

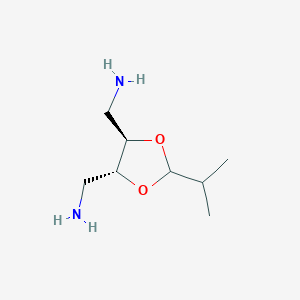

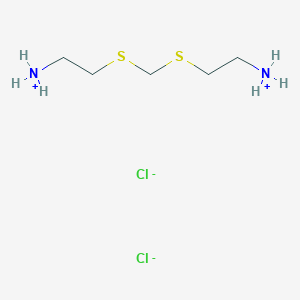

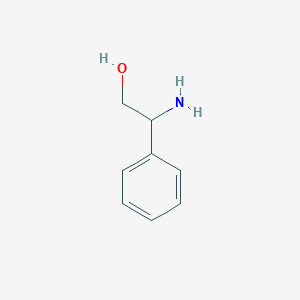

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a compound that can be synthesized through various chemical reactions involving substitutions of pyridinyl ethyl methanesulfonates with amines. The compound is related to a class of chemicals that are used in the synthesis of chiral nonracemic ethylamines, which are important in the development of ligands and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with primary amines, including amino acid esters. This process results in N-substituted ethylamines with inversion of configuration, indicating a high level of stereocontrol in the synthesis. Secondary cyclic amines can also be used to produce substituted amines in excellent yields. The method allows for the preparation of optically pure and meso triamine ligands with pyridine rings in a stereochemically pure form .

Molecular Structure Analysis

The molecular structure of compounds similar to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine can be complex, with potential for stereodynamics due to nitrogen inversion at the central amine nitrogen. This dynamic process can be identified by NMR spectroscopy, as seen in the study of a related compound, 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol. The conformational properties of such compounds can be determined through NOE connectivities and molecular orbital calculations .

Chemical Reactions Analysis

The chemical reactions involving N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its analogs are characterized by their stereospecific nature. The synthesis process typically involves the reaction of methanesulfonate precursors with amines to achieve the desired substitution with inversion of the chiral center. This indicates that the reactions are highly selective and can be used to produce specific stereoisomers of the ethylamine compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine are not detailed in the provided papers, related compounds exhibit interesting properties such as conformational dynamics due to nitrogen inversion. These properties are significant in understanding the behavior of such compounds in various environments and can influence their reactivity and potential applications in catalysis or as intermediates in pharmaceutical synthesis .

科学研究应用

可回收铜催化剂系统的最新发展

N-乙基-1-(吡啶-3-基)乙基胺在涉及芳香族、杂环和脂肪族胺的C-N键形成反应的可回收协议中发挥着重要作用。这些反应对于可回收铜介导系统在有机合成中的发展至关重要,具有商业开发的潜力。Kantam等人(2013年)的评论概述了这些过程在催化剂开发中的重要性,强调了物理性质、添加剂和溶剂在优化异质催化剂的反应性和回收中的作用(Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013)。

有机合成和药物应用中的杂环N-氧化物分子

杂环N-氧化物基团,其中N-乙基-1-(吡啶-3-基)乙基胺可以归类,因其在有机合成和药用方面的多功能性而备受关注。Li等人(2019年)讨论了杂环N-氧化物衍生物的合成和化学,包括它们在形成金属配合物、设计催化剂以及对抗癌、抗菌和抗炎活性药物开发中的作用。这篇评论强调了杂环N-氧化物的生物学和催化重要性,为化学和药理学领域未来研究提供了见解(Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019)。

通过热解从微藻生物质中获得含氮化合物

通过热解从微藻中形成含氮化合物(NCCs)的研究与N-乙基-1-(吡啶-3-基)乙基胺的研究相关。Yu、Maliutina和Tahmasebi(2018年)全面回顾了热解过程参数及其对NCC形成的影响,包括吲哚、吡啶、酰胺和腈。这篇评论强调了了解热解过程中氮的转化对生产具有生物化学和生物医学相关性化合物的重要性(Yu, Maliutina, & Tahmasebi, 2018)。

鱼类中的生物胺:在中毒、变质和亚硝胺形成中的作用

研究鱼类中的生物胺,包括类似于N-乙基-1-(吡啶-3-基)乙基胺的化合物,可以揭示它们在食品安全、变质和亚硝胺形成中的作用。Bulushi等人(2009年)回顾了生物胺在确定鱼类质量和安全性方面的重要性,强调了进一步研究斑马鱼中毒机制和确保鱼类产品安全的必要性(Bulushi, Poole, Deeth, & Dykes, 2009)。

属性

IUPAC Name |

N-ethyl-1-pyridin-3-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPKLVHKNERI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562278 |

Source

|

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

CAS RN |

5746-54-3 |

Source

|

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。